Ethyl 4-amino-2-methyl-5-nitrobenzoate
Description
Ethyl 4-amino-2-methyl-5-nitrobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group at position 4, a methyl group at position 2, and a nitro group at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable diverse reactivity, such as hydrogen bonding (via the amino group) and electron-withdrawing effects (via the nitro group).
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 4-amino-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
FCGISGIFUVRVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methyl-5-nitrobenzoate can be achieved through a multi-step process:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The resulting 4-nitro-2-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-nitro-2-methylbenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation.
Major Products Formed
Reduction: Ethyl 4-amino-2-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ethyl 4-amino-2-carboxybenzoate.
Scientific Research Applications
Ethyl 4-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-amino-2-methyl-5-nitrobenzoate with key analogs based on substituents, synthesis, and physicochemical properties.
Substituent Variations and Structural Analogues
Key Observations :
- Methyl vs. Ethyl Esters: Mthis compound (CAS 1260848-51-8) shares identical substituents but with a methyl ester group. The ethyl ester in the target compound may confer slightly higher lipophilicity, affecting solubility and bioavailability .
- Acetamido vs. This substitution is common in prodrug design to modulate pharmacokinetics .
- Methoxyethoxy Substituents : The compound from features bulky 4,5-bis(2-methoxyethoxy) groups, which enhance solubility in polar solvents but complicate synthetic routes due to protection/deprotection steps .
Physicochemical and Functional Properties
- Hydrogen Bonding: The amino group in this compound facilitates hydrogen bonding, which can influence crystal packing (as discussed in ). In contrast, acetamido or methoxy groups in analogs may lead to weaker intermolecular interactions .
- Solubility: Ethyl 4-nitrobenzoate () lacks polar substituents, resulting in lower aqueous solubility compared to amino- or methoxy-substituted derivatives .
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